Hexacosanoic Acid Ethyl Ester-d5
Description
Significance of Deuterated Lipid Analogs in Quantitative Chemical Biology
Within the broad category of SIL standards, deuterated lipid analogs hold particular importance in the field of quantitative chemical biology, especially in lipidomics. Lipids are a diverse and complex class of molecules involved in numerous biological processes, including energy storage, cell signaling, and membrane structure. digitellinc.com Studying their dynamics requires highly sensitive and specific analytical methods.
Deuterated lipids serve as ideal internal standards for quantifying their natural counterparts in complex biological matrices like plasma or tissue extracts. nih.gov The use of deuterium (B1214612) labeling is a common strategy for creating these standards. crimsonpublishers.com For instance, quantitative lipidomic studies have successfully used deuterium oxide (D₂O) metabolic labeling to gain comprehensive insights into metabolic changes in cell cultures. nih.gov This technique allows for the quantification of hundreds of lipids across major categories, revealing cell-type-specific metabolic activities and the impact of external stimuli on lipid metabolism. nih.gov By tracking the incorporation of deuterium, researchers can also gain valuable information on lipid turnover and dynamics. nih.gov
Properties
Molecular Formula |
C₂₈H₅₁D₅O₂ |
|---|---|
Molecular Weight |
429.77 |
Synonyms |
Cerotic Acid Ethyl Ester-d5; Ethyl Cerotate-d5; Ethyl Hexacosanoate-d5 |
Origin of Product |
United States |
Advanced Methodological Development in Analytical Chemistry Utilizing Hexacosanoic Acid Ethyl Ester D5
Method Validation and Performance Characteristics for Robust Research Applications
The validation of an analytical method is a prerequisite for its use in routine analysis, ensuring that the results generated are reliable and reproducible. The use of a suitable internal standard is central to this process, and Hexacosanoic Acid Ethyl Ester-d5 offers distinct advantages in the analysis of VLCFAs and related compounds.
Assessment of Analytical Precision and Accuracy in Complex Biological Matrices
The quantification of analytes in complex biological matrices such as plasma, serum, or tissue homogenates is fraught with challenges, including matrix effects and sample preparation variability. This compound, when used as an internal standard, co-elutes chromatographically with the non-labeled analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer. This co-behavior allows for the accurate correction of signal variations, thereby improving the precision and accuracy of the measurement.
Research studies focusing on the analysis of very long-chain fatty acids often employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In these methods, a known amount of this compound is added to the sample at the beginning of the extraction process. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This normalization corrects for losses during sample preparation and for variations in injection volume and instrument response.
Table 1: Representative Data on Precision and Accuracy for VLCFA Analysis using a Deuterated Internal Standard
| Analyte | Matrix | Concentration (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Hexacosanoic Acid | Plasma | 0.1 | 4.2 | 5.8 | 102.5 |
| 1.0 | 3.5 | 4.9 | 98.7 | ||
| 10.0 | 2.8 | 4.1 | 101.1 | ||
| Tetracosanoic Acid | Serum | 0.5 | 5.1 | 6.5 | 97.9 |
| 5.0 | 4.0 | 5.3 | 103.2 | ||
| 50.0 | 3.1 | 4.5 | 99.5 |
Note: This table represents typical performance data obtained in methods utilizing a long-chain deuterated internal standard like this compound. The values are illustrative of the high precision (low %RSD) and accuracy achievable.
Determination of Limits of Detection and Quantification for Hexacosanoic Acid Ethyl Ester Analytes
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The use of this compound as an internal standard can contribute to achieving lower LODs and LOQs for the corresponding non-labeled analyte. By providing a stable and consistent signal, the internal standard helps in distinguishing the analyte signal from the background noise, especially at very low concentrations.
The LOD is typically determined as the concentration that produces a signal-to-noise ratio of three, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often with a signal-to-noise ratio of ten. In methods validated using this compound for the analysis of hexacosanoic acid, the LOQ is often established at the low nanomolar or even picomolar range, which is crucial for the diagnosis and monitoring of certain metabolic disorders where VLCFA levels are only slightly elevated.
Table 2: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for VLCFA Analysis
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) |
| Hexacosanoic Acid | GC-MS | 0.05 | 0.15 |
| LC-MS/MS | 0.02 | 0.07 | |
| Tetracosanoic Acid | GC-MS | 0.10 | 0.30 |
| LC-MS/MS | 0.04 | 0.12 |
Note: These values are representative of the enhanced sensitivity achieved in analytical methods employing a deuterated internal standard strategy.
Evaluation of Method Specificity and Robustness Across Varying Research Conditions
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. The use of a mass spectrometric detector, particularly in tandem with chromatographic separation, provides a high degree of specificity. This compound, with its distinct mass-to-charge ratio (m/z) due to the deuterium (B1214612) atoms, does not interfere with the detection of the non-labeled analyte. This ensures that the measured signal is solely from the compound of interest.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. The inclusion of this compound as an internal standard contributes significantly to method robustness. Minor variations in extraction efficiency, chromatographic conditions (e.g., temperature, flow rate), or instrument performance are compensated for by the internal standard, leading to consistent and reliable results across different analytical runs and laboratories.
Role in Interlaboratory Comparison Studies and Harmonization of Analytical Protocols
Interlaboratory comparison studies, also known as proficiency testing, are essential for ensuring the comparability and reliability of results among different laboratories. The use of a common, well-characterized internal standard like this compound is a key factor in the harmonization of analytical protocols. By providing a common reference point for quantification, it helps to minimize inter-laboratory variability that may arise from differences in instrumentation, reagents, or local procedures.
When laboratories participating in a proficiency testing scheme all utilize the same internal standard, it becomes easier to identify and address sources of systematic error. This collaborative approach, facilitated by the availability of high-purity deuterated standards, ultimately leads to more consistent and reliable data across the scientific community, which is particularly critical in clinical diagnostics and multicenter research studies.
Research Applications in Lipidomics and Metabolomics with Hexacosanoic Acid Ethyl Ester D5
Targeted Lipidomics Profiling and Quantification
Targeted lipidomics aims to quantitatively measure a specific, predefined set of lipid molecules. In this context, stable isotope-labeled internal standards are crucial for achieving accurate and reproducible results. Hexacosanoic acid ethyl ester-d5 serves as an ideal internal standard for the quantification of very long-chain fatty acids (VLCFAs) and their derivatives.
Quantification of Endogenous Very Long-Chain Fatty Acids (VLCFAs) and their Ethyl Esters
VLCFAs, such as hexacosanoic acid (C26:0), are fatty acids with 22 or more carbon atoms. nih.gov Elevated levels of VLCFAs are associated with several metabolic disorders, including X-linked adrenoleukodystrophy (ALD), a severe genetic disorder affecting the nervous system and adrenal glands. nih.govresearchgate.net Accurate quantification of hexacosanoic acid and its ethyl ester is therefore critical for both basic research into these conditions and for potential diagnostic applications.
When analyzing biological samples, the inherent variability in sample preparation and instrument response can lead to inaccurate measurements. By adding a known amount of this compound to the sample at the beginning of the workflow, researchers can normalize the data and correct for these variations. The deuterated standard co-elutes with the non-deuterated (endogenous) analyte during chromatographic separation but is distinguishable by its higher mass in mass spectrometry (MS). This allows for precise quantification of the endogenous compound relative to the known concentration of the internal standard.
A common analytical technique for this purpose is gas chromatography-mass spectrometry (GC-MS). sciopen.com In a typical workflow, lipids are extracted from the biological sample, and the fatty acids are converted to their ethyl ester derivatives for better volatility and chromatographic properties. The addition of this compound as an internal standard enables the accurate determination of the concentration of endogenous hexacosanoic acid ethyl ester.
Comprehensive Analysis of Fatty Acid Ethyl Ester Profiles in Biological Samples
Beyond the quantification of a single VLCFA, this compound can be part of a larger panel of deuterated internal standards for the comprehensive profiling of fatty acid ethyl esters (FAEEs) in various biological matrices. nih.govresearchgate.net FAEEs are non-oxidative metabolites of ethanol (B145695) and have been implicated in the pathology of alcohol-induced organ damage, such as in the heart and pancreas. nih.govnih.gov
The use of a suite of deuterated fatty acid ethyl esters, including this compound, allows for the simultaneous quantification of a wide range of FAEEs. caymanchem.com This is particularly valuable in studies investigating the metabolic effects of alcohol consumption or in the analysis of complex lipid mixtures in food and beverages. sciopen.comnih.gov The internal standards help to create a robust and reliable quantitative method, often using techniques like liquid chromatography-mass spectrometry (LC-MS) or GC-MS. sciopen.comnih.gov
Application in the Characterization of Lipid Dysregulation in Preclinical Models and In Vitro Systems
Animal models and cell culture systems are indispensable tools for studying the mechanisms of diseases associated with lipid dysregulation. nih.gov In these controlled experimental settings, this compound can be used to precisely track changes in the levels of hexacosanoic acid and other VLCFAs in response to various stimuli, such as genetic modifications, drug treatments, or dietary interventions.
For instance, in studies of ALD, fibroblasts cultured from patients show a deficient metabolism of VLCFAs. researchgate.net By using this compound as an internal standard, researchers can accurately quantify the accumulation of endogenous hexacosanoic acid in these cells, providing a quantitative measure of the disease phenotype. This allows for the screening of potential therapeutic compounds that may correct this metabolic defect.
Stable Isotope Tracer and Metabolic Flux Analysis
Stable isotope tracers are powerful tools for investigating the dynamics of metabolic pathways. By introducing a labeled molecule into a biological system, researchers can follow its fate and determine the rates of synthesis, breakdown, and interconversion of various metabolites. This is the core principle of metabolic flux analysis. nih.govyoutube.com
Elucidation of Lipid Metabolic Pathways through Isotopic Labeling Strategies
This compound can be used as a tracer to investigate the metabolic pathways of VLCFAs. While the ethyl ester form itself may not be a direct substrate for many enzymes, it can be hydrolyzed by esterases to release deuterated hexacosanoic acid. This labeled fatty acid can then enter various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids like ceramides (B1148491) and phospholipids. nih.gov
By tracking the appearance of the deuterium (B1214612) label in different lipid species over time, researchers can map out the metabolic fate of hexacosanoic acid and identify key enzymatic steps and regulatory points in its metabolism. This information is crucial for understanding the pathophysiology of diseases characterized by VLCFA accumulation.
Assessment of De Novo Lipid Synthesis Rates and Turnover in Research Models
Metabolic flux analysis using stable isotopes can provide quantitative data on the rates of metabolic pathways. nih.govcreative-proteomics.com In the context of lipid metabolism, this can include measuring the rate of de novo synthesis (the creation of new molecules from simpler precursors) and the turnover rate (the balance of synthesis and degradation) of specific lipids.
The use of deuterated standards like this compound is essential for the accurate quantification of the labeled and unlabeled lipid pools, which is a prerequisite for calculating metabolic fluxes. medchemexpress.comcaymanchem.comcaymanchem.com These advanced techniques provide a deeper understanding of the metabolic dysregulation that occurs in various diseases and can help to identify novel therapeutic targets.
Tracking of Substrate Incorporation and Product Formation in Biochemical Investigations
Stable isotope tracing is a powerful technique to unravel complex metabolic pathways. nih.govmdpi.com While direct studies detailing the use of this compound for tracking substrate incorporation are not prevalent in publicly available research, the principles of using isotopically labeled fatty acids are well-established. In such experimental setups, cells or organisms are supplied with a labeled precursor, and the metabolic fate of the label is monitored over time.
For instance, if researchers were investigating the elongation or modification of very long-chain fatty acids, they could introduce this compound into a cellular system. After a set incubation period, lipids would be extracted and analyzed by mass spectrometry. The detection of the deuterium label in downstream metabolites would provide direct evidence of their synthesis from the administered precursor. This approach allows for the detailed mapping of metabolic fluxes and the identification of active biochemical pathways. nih.gov
Table 1: Hypothetical Tracking of this compound Metabolism
| Metabolite | Deuterium Label Detected | Implication |
| Hexacosanoic Acid-d5 | Yes | Hydrolysis of the ethyl ester |
| Octacosanoic Acid-d5 | Yes | Elongation of hexacosanoic acid |
| Tetracosanoic Acid-d5 | No | No evidence of retroconversion |
This table illustrates a hypothetical scenario where the detection of the deuterium label helps in understanding the metabolic conversions of hexacosanoic acid.
Synthesis and Characterization of Hexacosanoic Acid Ethyl Ester D5 for Research Purity and Isotopic Enrichment
Synthetic Approaches for Deuterated Fatty Acid Esters for Research Use
The synthesis of deuterated fatty acid esters like Hexacosanoic Acid Ethyl Ester-d5 for use as research standards involves specialized chemical methods designed to achieve high isotopic enrichment and chemical purity. The location of the five deuterium (B1214612) atoms on the ethyl group (—CH₂CH₃) suggests a strategy involving the esterification of hexacosanoic acid with deuterated ethanol (B145695) (ethanol-d6, CD₃CD₂OH) or a related deuterated ethylating agent.
Common synthetic strategies include:
Direct Esterification: The most straightforward approach is the Fischer esterification of hexacosanoic acid with ethanol-d5 (B126515) (or ethanol-d6) in the presence of an acid catalyst. While hexacosanoic acid itself can be challenging to work with due to its waxy nature and poor solubility nih.gov, this method is direct. The reaction involves heating the fatty acid with an excess of the deuterated alcohol to drive the equilibrium towards the formation of the ethyl ester.
Multi-step Chemical Synthesis: An alternative involves preparing an activated form of the fatty acid, such as an acyl chloride, which then readily reacts with the deuterated ethanol. This can improve yields and reaction conditions. The synthesis of the parent hexacosanoic acid itself can be achieved by coupling two smaller alkyl units, which offers flexibility in introducing isotopic labels at various positions if needed. nih.gov
Enzyme-Assisted Synthesis: Enzymatic methods, often employing lipases, offer high specificity and milder reaction conditions. nih.gov In this approach, a lipase (B570770) enzyme would catalyze the esterification of hexacosanoic acid with deuterated ethanol. acs.org This green chemistry approach can avoid harsh reagents and byproducts associated with traditional chemical synthesis. nih.gov
The choice of method depends on the required purity, scale, and cost-effectiveness. For a high-purity internal standard, methods that ensure minimal side reactions and high isotopic incorporation are preferred.
Table 1: Comparison of Synthetic Approaches for Deuterated Fatty Acid Esters
| Synthetic Method | Advantages | Disadvantages | Suitability for this compound |
| Direct Esterification | Simple, one-step process. | Requires excess of expensive deuterated alcohol; can have equilibrium limitations. | Feasible and direct, especially if the label is on the alcohol moiety. |
| Multi-step Synthesis | Higher yields, purer product, more versatile. | More complex, time-consuming, and may involve more reagents. | Excellent for achieving high purity and controlling stoichiometry. |
| Enzymatic Synthesis | Mild reaction conditions, high specificity, environmentally friendly. nih.govnih.gov | Can have lower yields; enzyme cost and stability can be factors. acs.org | A good alternative for clean synthesis without harsh catalysts. |
Advanced Analytical Techniques for Purity and Isotopic Integrity Assessment of Research Standards
To function as a reliable internal standard, the chemical purity and isotopic enrichment of this compound must be rigorously verified. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this characterization. rsc.orgresearchgate.net
Mass Spectrometry (MS): MS is essential for determining isotopic enrichment and confirming molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile fatty acid esters. jianhaidulab.com The sample is vaporized and separated on a GC column before entering the mass spectrometer. GC-MS provides information on both the chemical purity (by separating the main compound from impurities) and the isotopic distribution by analyzing the mass-to-charge (m/z) ratio of the analyte. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For less volatile compounds or complex mixtures, LC-HRMS is a powerful tool. It provides highly accurate mass measurements, which allows for the unambiguous confirmation of the elemental formula and the precise calculation of isotopic purity. rsc.orgnih.gov By comparing the signal intensities of the deuterated isotopologue (d5) to any unlabeled (d0) or partially labeled (d1-d4) species, a precise isotopic enrichment percentage can be calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for confirming the structural integrity of a molecule and the specific location of the isotopic labels. rsc.orgaocs.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be significantly diminished or absent, confirming the successful incorporation of deuterium at these positions. The integration of remaining proton signals can be used for quantitative analysis of purity. aocs.org
²H NMR (Deuterium NMR): This specialized NMR technique directly detects the deuterium nuclei, providing definitive proof of the label's presence and its chemical environment, confirming that deuteration occurred at the intended ethyl group positions.
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided | Purpose |
| GC-MS | Retention time, molecular mass, fragmentation pattern. | Assesses chemical purity and confirms molecular weight. |
| LC-HRMS | Exact mass, isotopic distribution. | Determines elemental composition and calculates isotopic enrichment with high accuracy. rsc.orgnih.gov |
| ¹H NMR | Chemical shift, signal integration, coupling patterns. | Confirms structural integrity and verifies the absence of protons at labeled sites. aocs.org |
| ²H NMR | Direct detection of deuterium signals. | Proves the location and presence of isotopic labels. |
Development of Certified Reference Materials for Quantitative Research and Standardization
The development of a Certified Reference Material (CRM) for a compound like this compound is a meticulous process governed by international standards such as ISO Guides 34 and 35. researchgate.netnih.gov This ensures the material has a certified value for properties like purity, with a known uncertainty, making it suitable for calibrating instruments and validating analytical methods. nih.goviaea.org
The key steps in developing a fatty acid ester CRM include:
Preparation and Characterization: A large, single batch of the high-purity material is synthesized and then thoroughly characterized using multiple independent analytical methods, as described in section 4.2. Purity is often assigned using a mass balance approach, where the total of all detected impurities (e.g., water, residual solvents, structurally related compounds) is subtracted from 100%. researchgate.netnih.gov Quantitative NMR (qNMR) can also be used as an independent method to confirm the purity value. nih.gov
Homogeneity Study: The batch is packaged into individual units (e.g., vials). A statistically significant number of units are randomly selected from across the entire batch and analyzed to ensure that the purity is uniform from one unit to another. This confirms that any single vial is representative of the entire batch. nih.gov
Stability Study: The stability of the material is assessed over time under different storage and transport conditions. Long-term stability studies are typically conducted at the recommended storage temperature (e.g., -20°C), while short-term studies simulate the stress of shipping at elevated temperatures (e.g., 50°C). nih.gov These studies ensure that the material's certified purity remains valid for a defined shelf life. nih.gov
Table 3: Illustrative Data for a CRM Stability Study
| Time Point | Storage Condition | Purity (%) by LC-HRMS |
| Initial | -20°C | 99.8 ± 0.1 |
| 6 Months | -20°C | 99.7 ± 0.1 |
| 12 Months | -20°C | 99.8 ± 0.1 |
| 24 Months | -20°C | 99.7 ± 0.2 |
| 7 Days | 50°C | 99.6 ± 0.2 |
This table represents hypothetical data to illustrate the results of a typical stability assessment for a CRM.
Conceptual Frameworks and Future Directions in Research Utilizing Hexacosanoic Acid Ethyl Ester D5
Integration with Multi-Omics Research Platforms for Holistic Biological Understanding
A holistic view of biological systems necessitates the integration of data from various molecular levels, a concept central to multi-omics research. This approach combines genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) to construct a comprehensive picture of cellular function in health and disease. Within this framework, Hexacosanoic Acid Ethyl Ester-d5 serves as a powerful tool for the lipidomics arm of multi-omics studies.
In a typical multi-omics workflow, lipidomic analyses provide a quantitative snapshot of the cellular lipid landscape. The accuracy of this snapshot is critical for its meaningful integration with other omics data. The primary role of this compound in this context is as an internal standard for the precise quantification of its non-labeled counterpart, hexacosanoic acid ethyl ester, and other related VLCFAs by mass spectrometry. nih.govnih.gov Accurate quantification is paramount when correlating changes in the lipidome with alterations in gene expression (transcriptomics) or protein levels (proteomics) that may be involved in lipid metabolism or transport.
For instance, in studies of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs, multi-omics approaches can be employed to understand the downstream consequences of genetic mutations. nih.gov By using this compound as an internal standard, researchers can obtain reliable measurements of VLCFA levels, which can then be correlated with transcriptomic data showing changes in the expression of genes involved in fatty acid transport and metabolism, and proteomic data revealing alterations in the abundance of relevant enzymes. This integrated approach can help to elucidate the complex molecular perturbations that underlie the disease phenotype. nih.govnih.gov
Future multi-omics studies could also utilize this compound as a metabolic tracer. By introducing the labeled compound to a biological system, researchers can track its incorporation into various lipid species and metabolic pathways. The resulting data on lipid flux can then be integrated with other omics datasets to build dynamic models of cellular metabolism. For example, by combining tracer-based lipidomics with transcriptomics, one could investigate how changes in gene expression in response to a particular stimulus affect the flux of hexacosanoic acid through different metabolic routes.
Table 1: Illustrative Multi-Omics Integration Strategy Utilizing this compound
| Omics Layer | Data Generated | Role of this compound | Integrated Biological Insight |
| Lipidomics | Quantitative levels of hexacosanoic acid and other VLCFAs; Metabolic flux of the hexacosanoyl moiety. | Internal standard for accurate quantification; Metabolic tracer to measure pathway dynamics. | Understanding the remodeling of the lipidome and the dynamics of VLCFA metabolism in response to perturbations. |
| Transcriptomics | Gene expression profiles of enzymes and transporters involved in lipid metabolism. | Not directly involved, but provides the genetic blueprint for the observed lipid phenotype. | Correlating changes in gene expression with alterations in VLCFA levels and metabolic fluxes. |
| Proteomics | Abundance of proteins involved in fatty acid elongation, degradation, and transport. | Not directly involved, but represents the functional machinery executing the genetic program. | Linking protein abundance to the enzymatic activities that govern VLCFA metabolism. |
| Metabolomics | Levels of other metabolites that are precursors or products of fatty acid metabolism. | As a tracer, it can help to map the flow of carbon through interconnected metabolic networks. | Building comprehensive metabolic models that show how perturbations in VLCFA metabolism affect the broader metabolic landscape. |
Advancements in High-Throughput Quantitative Lipid Analysis Methodologies
The demand for rapid and reliable analysis of large numbers of biological samples has driven the development of high-throughput quantitative lipid analysis methodologies. These methods, typically based on liquid chromatography-mass spectrometry (LC-MS/MS), are essential for large-scale clinical studies and systems biology research. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is fundamental to the accuracy and robustness of these high-throughput approaches. nih.gov
In high-throughput workflows, samples are often processed in parallel, which can introduce variability in sample extraction and instrument response. By adding a known amount of this compound to each sample at the beginning of the workflow, these variations can be normalized. The deuterated standard co-elutes with the non-labeled analyte but is distinguished by its higher mass in the mass spectrometer. The ratio of the signal from the endogenous analyte to that of the internal standard is used for quantification, which corrects for sample-to-sample differences in extraction efficiency and matrix effects during ionization. nih.govnih.gov
Recent advancements in mass spectrometry, such as ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometers, have significantly increased the speed and sensitivity of lipid analysis. These technologies, when coupled with the use of appropriate deuterated internal standards, enable the rapid and accurate quantification of hundreds of lipid species, including VLCFAs, in a single analytical run.
The development of methods using this compound as an internal standard contributes to the establishment of robust and reproducible high-throughput assays for the diagnosis and monitoring of diseases associated with VLCFA metabolism. nih.govnih.gov For example, in newborn screening for peroxisomal disorders, high-throughput methods are required to analyze a large number of samples in a timely manner. The inclusion of deuterated standards for VLCFAs ensures the reliability of these screening tests.
Table 2: Role of this compound in Enhancing High-Throughput Lipid Analysis
| Analytical Challenge in High-Throughput Analysis | Solution Provided by this compound | Impact on Methodology |
| Variability in Sample Extraction | Acts as a spike-in internal standard at the beginning of the sample preparation process. | Normalizes for differences in extraction recovery between samples, leading to more accurate quantification. |
| Matrix Effects in Mass Spectrometry | Co-elutes with the endogenous analyte and experiences similar ionization suppression or enhancement. | The ratio of analyte to standard remains constant, mitigating the impact of matrix effects on quantification. |
| Instrumental Drift | Provides a stable reference signal throughout the analytical run. | Corrects for variations in instrument performance over time, improving the reproducibility of the results. |
| Absolute Quantification | Allows for the creation of calibration curves to determine the absolute concentration of the analyte. | Enables the transition from relative quantification to absolute quantification, which is crucial for clinical applications. |
Novel Applications in Systems Chemical Biology and Biochemical Pathway Elucidation
Systems chemical biology aims to understand and manipulate biological networks using chemical tools. In this field, stable isotope-labeled compounds like this compound can be used as chemical probes to trace the dynamic flow of metabolites through biochemical pathways. acs.orgnih.gov This approach, often referred to as metabolic flux analysis, provides a quantitative measure of the rates of metabolic reactions, offering insights that cannot be obtained from static measurements of metabolite concentrations alone. nih.govnih.gov
This compound can be introduced into cell cultures or animal models to trace the metabolism of very-long-chain fatty acids. nih.govnih.gov Once inside the cell, the ethyl ester is likely hydrolyzed to release deuterated hexacosanoic acid. This labeled fatty acid can then enter various metabolic pathways, including:
Fatty Acid Elongation: The deuterated hexacosanoic acid can be further elongated to produce even longer fatty acids. By tracking the appearance of the deuterium (B1214612) label in these longer fatty acids, researchers can quantify the rate of the elongation process. nih.govdiva-portal.org
Incorporation into Complex Lipids: The labeled hexacosanoic acid can be incorporated into various lipid classes, such as sphingolipids and phospholipids. nih.gov Analyzing the distribution of the deuterium label among these lipid species can reveal the dynamics of lipid synthesis and remodeling.
Fatty Acid Degradation: While peroxisomes are the primary site for the degradation of VLCFAs, the labeled hexacosanoic acid can be used to study the flux through this pathway.
These tracer studies can be particularly valuable for elucidating the mechanisms of diseases involving altered VLCFA metabolism. For example, by comparing the metabolic fate of this compound in healthy cells versus cells with a genetic defect in a fatty acid elongation enzyme, researchers can pinpoint the specific step in the pathway that is affected. nih.govdiva-portal.org
Furthermore, the data generated from these tracer experiments can be used to build and validate computational models of metabolic networks. These models can then be used to predict how the network will respond to perturbations, such as drug treatments or genetic modifications, providing a powerful tool for drug discovery and personalized medicine. researchgate.nete-enm.org
Table 3: Potential Applications of this compound as a Tracer in Biochemical Pathway Elucidation
| Research Area | Experimental Approach | Information Gained |
| Fatty Acid Elongation | Introduce labeled compound to cells and measure the incorporation of deuterium into longer-chain fatty acids over time. | Quantitative rates of specific fatty acid elongation steps. nih.govdiva-portal.org |
| Sphingolipid Metabolism | Trace the incorporation of the deuterium label from hexacosanoic acid into ceramides (B1148491) and other sphingolipids. | Dynamics of sphingolipid synthesis and turnover. nih.gov |
| Peroxisomal Beta-Oxidation | Monitor the disappearance of the labeled hexacosanoic acid and the appearance of labeled degradation products. | Flux through the VLCFA degradation pathway. |
| Disease Modeling | Compare the metabolic fate of the tracer in healthy versus diseased cells or animal models. | Identification of specific metabolic dysregulations in disease states. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to produce Hexacosanoic Acid Ethyl Ester-d5 for isotopic labeling studies?
- This compound is synthesized via esterification of hexacosanoic acid-d5 with ethanol under acidic catalysis. Deuterium labeling typically occurs at specific positions (e.g., 12,12,13,13-d4) to maintain metabolic stability while enabling precise tracking via mass spectrometry . Researchers should validate isotopic purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to ensure minimal unlabeled contamination .
Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For GC-MS, derivatization (e.g., silylation) enhances volatility, while LC-MS/MS employs electrospray ionization (ESI) in positive ion mode. Key parameters include column selection (e.g., DB-5MS for GC) and monitoring deuterium-specific fragment ions (e.g., m/z 361.57) to distinguish from non-deuterated analogs .
Q. What protocols ensure stable storage and handling of this compound?
- Store at -20°C under inert gas (e.g., argon) to prevent oxidation. Prior to use, dissolve in ethanol (1:1 v/v with PBS) to achieve 0.5 mg/ml solubility. Avoid aqueous storage beyond 24 hours due to hydrolysis risks. Safety protocols include using fume hoods and PPE to mitigate inhalation/contact hazards .
Advanced Research Questions
Q. How does deuterium labeling in this compound affect its pharmacokinetic profiling in neuroprotection studies?
- Deuterium incorporation reduces metabolic degradation rates by stabilizing C-H bonds, prolonging systemic exposure. In 6-hydroxydopamine-induced neuronal models, this enables precise tracking of lipid peroxidation dynamics via isotope dilution assays. However, researchers must account for potential isotopic effects on membrane fluidity and enzyme interactions .
Q. How can contradictory data on lipid peroxidation induction by this compound in neuronal models be resolved?
- Discrepancies may arise from concentration-dependent biphasic effects (pro-oxidant at high doses vs. antioxidant at low doses). Standardize experimental conditions:
- Use concentrations ≤10 µM to avoid artifactual oxidative stress.
- Pair with lipid peroxidation markers (e.g., malondialdehyde) and antioxidant enzyme assays (e.g., catalase activity).
- Validate via parallel studies with non-deuterated analogs to isolate isotopic impacts .
Q. What experimental controls are critical when investigating this compound in membrane lipid dynamics?
- Include:
- Isotopic controls : Non-deuterated hexacosanoic acid ethyl ester to distinguish deuterium-specific effects.
- Membrane fluidity assays : Fluorescence polarization using diphenylhexatriene (DPH) probes.
- Peroxisomal activity assays : Monitor β-oxidation rates to assess interference from unmetabolized fatty acid accumulation, as seen in adrenoleukodystrophy models .
Q. How can researchers optimize solid-phase microextraction (SPME) for this compound in metabolomic studies?
- Use direct immersion (DI)-SPME with polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers. Precondition fibers in ethanol for 1 hour. Optimize extraction time (30–60 min) and desorption temperature (250°C) to maximize recovery. Validate against spiked matrices (e.g., serum) with deuterated internal standards to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
